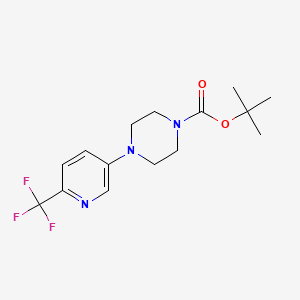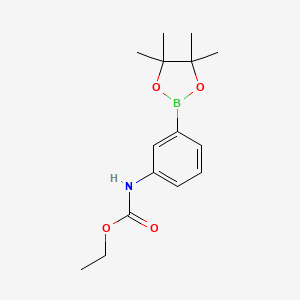
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
説明
The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” is structurally similar to the compound you mentioned . It has a molecular formula of C11H19BO4 and a molecular weight of 226.07716 .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that can be used in various chemical reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Chemical Reactions Analysis
As mentioned earlier, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions, including borylation and hydroboration . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Physical And Chemical Properties Analysis
The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” has a predicted boiling point of 236.8±42.0 °C and a predicted density of 1.01±0.1 g/cm3 .
科学的研究の応用
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the preparation of boronic esters . Boronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
In medicinal chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its ability to introduce a phenylboronate group into molecules is essential for creating new drugs with potential therapeutic applications .
Material Science
The compound’s boronate functionality is useful in material science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. It can be used to modify organic compounds that emit light, improving their stability and performance .
Catalysis
It can act as a ligand or catalyst in various chemical reactions. The boronate group can coordinate with metals to form complexes that catalyze important transformations, including hydrogenation and carbon-hydrogen (C-H) activation processes .
Polymer Chemistry
This compound is utilized in polymer chemistry to create boron-containing polymers . These polymers have unique properties, such as flame retardancy and the ability to form strong, lightweight materials, which are valuable in various industrial applications .
Agricultural Chemistry
In the field of agricultural chemistry, it can be used to synthesize pesticides and herbicides . The phenylboronate moiety is a key functional group in many agrochemicals that target specific biological pathways in pests and weeds .
Analytical Chemistry
It finds use in analytical chemistry as a chelating agent for the detection and quantification of diols, sugars, and other compounds that can form complexes with boronates. This is particularly useful in chromatography and spectroscopy techniques .
Environmental Science
Lastly, in environmental science, it can be applied in the removal of pollutants . The boronate groups can interact with various contaminants, aiding in their extraction and degradation from environmental samples .
特性
IUPAC Name |
ethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWVQMLYWKGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



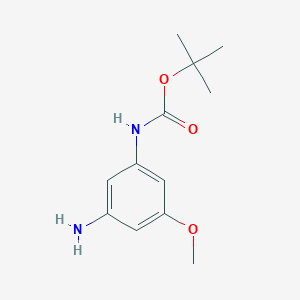

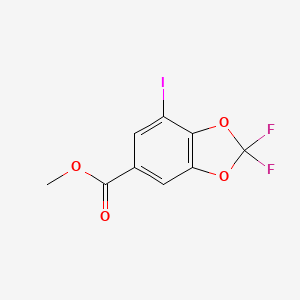
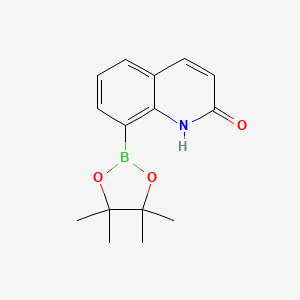
![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)
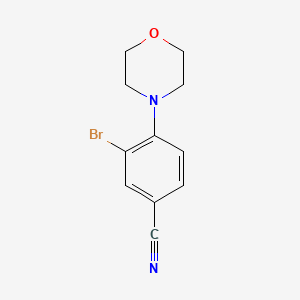

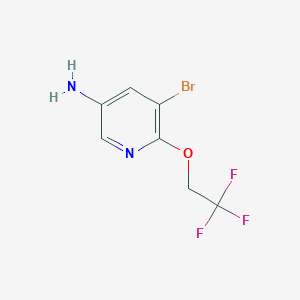
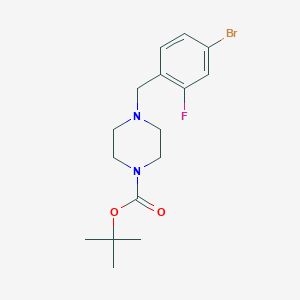
![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
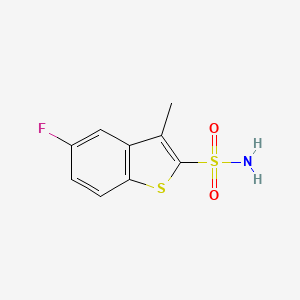

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
